

Comparative Analysis of Detonation Properties: 2,4-Dinitroimidazole (2,4-DNI)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dinitroimidazole

Cat. No.: B052884

[Get Quote](#)

A Guide for Researchers in Energetic Materials

This guide provides a detailed comparison of the detonation velocity and pressure of **2,4-Dinitroimidazole** (2,4-DNI), placing its performance in context with other well-known secondary explosives. The content herein is designed for researchers and scientists, offering objective analysis supported by experimental data and standardized methodologies.

Introduction to 2,4-Dinitroimidazole (2,4-DNI)

2,4-Dinitroimidazole is a heterocyclic nitroaromatic compound that has garnered significant interest in the field of energetic materials. Its molecular structure, characterized by a five-membered imidazole ring with two nitro groups, contributes to a high density and a favorable oxygen balance, which are key indicators of a powerful explosive. Unlike many traditional explosives, 2,4-DNI is also noted for its relative insensitivity to impact and friction, making it a potentially safer alternative for certain applications. The primary metrics for evaluating the performance of such materials are detonation velocity and detonation pressure, which quantify the speed of the detonation wave and the pressure exerted at the wave front, respectively.

Comparative Detonation Performance

The efficacy of an explosive is fundamentally linked to its detonation properties. 2,4-DNI exhibits performance characteristics that position it as a powerful, yet relatively insensitive explosive. Its detonation velocity and pressure are comparable to, and in some cases exceed,

those of Trinitrotoluene (TNT), while approaching the performance of more sensitive materials like RDX.

A direct comparison of these key parameters, measured at or calculated for their theoretical maximum density (TMD), provides a clear picture of 2,4-DNI's capabilities.

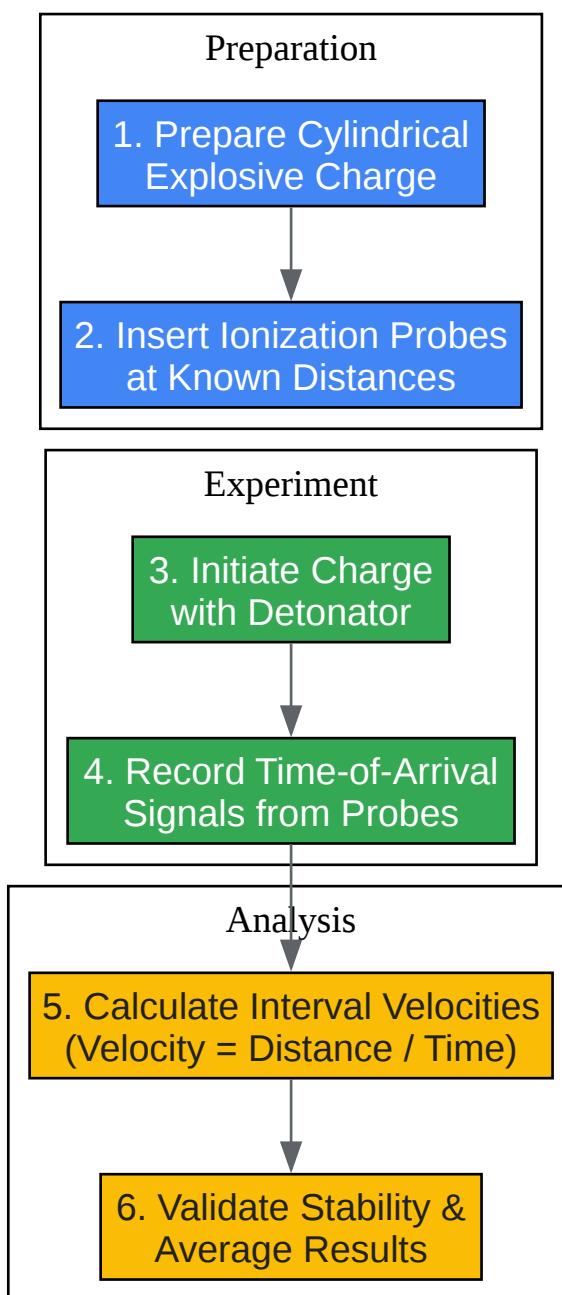
Table 1: Comparison of Detonation Properties of Selected Secondary Explosives

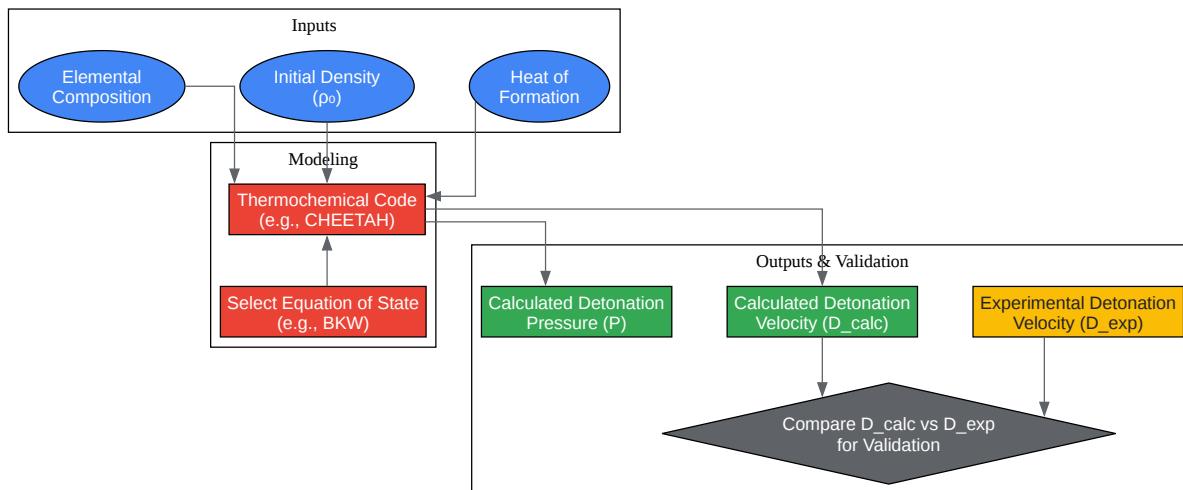
Compound	Abbreviation	Theoretical Maximum Density (ρ_0) (g/cm ³)	Detonation Velocity (D) (km/s)	Detonation Pressure (P) (GPa)
2,4,6-Trinitrotoluene	TNT	1.65	6.9	19
2,4-Dinitroimidazole	2,4-DNI	1.86	8.2	28.7
Cyclotrimethylenetrinitramine	RDX	1.82	8.7	34
Cyclotetramethylenetetranitramine	HMX	1.91	9.1	39

Note: Values can vary slightly depending on the experimental conditions and calculation methods used. The data presented are representative values from the literature.

As shown in Table 1, 2,4-DNI possesses a significantly higher detonation velocity and pressure than TNT, which has long been the benchmark for explosive performance. While its performance does not reach the levels of HMX, it is notably close to that of RDX, a widely used and powerful military explosive. This positions 2,4-DNI as a material of high interest for applications requiring a balance of high performance and improved safety characteristics.

Experimental Determination of Detonation Properties


The values presented above are determined through rigorous and standardized experimental procedures. Understanding these methodologies is crucial for the accurate characterization and comparison of energetic materials.


Measurement of Detonation Velocity

The detonation velocity (D) is the speed at which the detonation front propagates through the explosive charge. A common and reliable method for its measurement is the use of ionization probes or pins.

- Charge Preparation: The explosive material (2,4-DNI) is pressed into a cylindrical charge of a specific, uniform diameter and density. The length-to-diameter ratio is typically kept high (e.g., >4) to ensure a stable detonation is achieved.
- Probe Placement: A series of ionization pins (probes) are placed along the length of the charge at precisely measured intervals. These probes consist of two closely spaced electrodes.
- Initiation: The explosive charge is initiated at one end using a detonator or a small booster charge.
- Signal Generation: As the highly ionized, conductive detonation front passes each probe, it closes the electrical circuit between the electrodes, generating a voltage pulse.
- Data Acquisition: The time at which each probe fires is recorded with high precision using an oscilloscope or a digital chronometer.
- Calculation: The detonation velocity is calculated by dividing the known distance between consecutive probes by the measured time interval for the detonation wave to travel between them. The average velocity over several intervals is typically reported.
- Why precise intervals? The accuracy of the velocity measurement is directly dependent on the precision of the distance measurement between probes.
- Why a stable detonation? The initial part of the charge is used to allow the detonation wave to stabilize before measurements are taken, ensuring the reported velocity is characteristic of the material itself and not an artifact of the initiation phase.

- Self-Validation: Using multiple probes along the charge allows for the measurement of velocity over several segments. A consistent velocity across these segments confirms that a stable, steady-state detonation was achieved.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Comparative Analysis of Detonation Properties: 2,4-Dinitroimidazole (2,4-DNI)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b052884#detonation-velocity-and-pressure-of-2-4-dinitroimidazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com